molecular formula C18H16Cl2N4O2 B5531762 (E)-1-[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine

(E)-1-[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine

Cat. No.: B5531762
M. Wt: 391.2 g/mol
InChI Key: AFBFDFFOWXKZOB-NUGSKGIGSA-N
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Description

(E)-1-[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazole ring and dichlorophenyl groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Dichlorophenyl Intermediate: This involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to introduce the methoxy group.

    Ethoxylation: The intermediate is then subjected to ethoxylation to introduce the ethoxy group at the desired position.

    Triazole Formation: The final step involves the formation of the triazole ring through a cyclization reaction with a suitable triazole precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced catalytic systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

(E)-1-[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of fungal infections.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of (E)-1-[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine involves its interaction with specific molecular targets. The triazole ring is known to inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes, thereby exerting its antifungal effects. The compound may also interact with other cellular pathways, leading to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: Shares the dichlorophenyl moiety but lacks the triazole ring.

    Triazole Derivatives: Compounds like fluconazole and itraconazole, which also contain the triazole ring and are used as antifungal agents.

Uniqueness

(E)-1-[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual presence of dichlorophenyl and triazole moieties makes it a versatile compound with a wide range of applications.

Properties

IUPAC Name

(E)-1-[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O2/c1-2-25-18-7-13(9-23-24-11-21-22-12-24)3-6-17(18)26-10-14-4-5-15(19)8-16(14)20/h3-9,11-12H,2,10H2,1H3/b23-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBFDFFOWXKZOB-NUGSKGIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN2C=NN=C2)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/N2C=NN=C2)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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